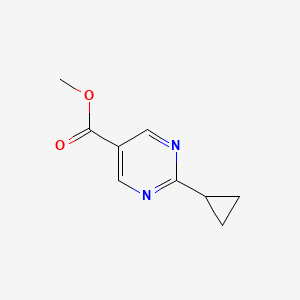

Methyl 2-cyclopropylpyrimidine-5-carboxylate

描述

Methyl 2-cyclopropylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is a pyrimidine derivative, which is a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropylpyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-cyclopropylpyrimidine-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound .

化学反应分析

Types of Reactions

Methyl 2-cyclopropylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted pyrimidine derivatives .

科学研究应用

Chemical Synthesis

MCPPC serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, facilitating the creation of more complex organic molecules. Key applications include:

- Building Block : Utilized in the synthesis of other pyrimidine derivatives and complex organic compounds.

- Reactivity : MCPPC can undergo oxidation and other transformations, making it versatile for synthetic chemists.

Biological Research

The compound has garnered attention for its potential biological activities, which include:

- Antimicrobial Properties : Studies indicate that MCPPC exhibits antimicrobial effects against various pathogens, providing a basis for further exploration in drug development.

- Antiviral Activity : Preliminary research suggests potential antiviral properties, although detailed studies are required to confirm efficacy and mechanisms .

Pharmaceutical Development

MCPPC is being investigated for its potential as a pharmaceutical agent:

- Anti-inflammatory Effects : The compound has demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies have shown an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

- Antitumor Activity : Initial studies indicate that MCPPC may induce apoptosis in cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment. Further research is necessary to elucidate its mechanisms and effectiveness in vivo .

Industrial Applications

In addition to its scientific applications, MCPPC has potential uses in industry:

- Agrochemicals : The compound may be utilized in the formulation of agrochemicals, contributing to the development of new agricultural products.

- Chemical Manufacturing : Its role as a precursor in the synthesis of other chemicals positions it as a valuable compound in industrial settings.

Case Study 1: Anti-inflammatory Effects

A controlled study was conducted using rats to evaluate the anti-inflammatory properties of MCPPC. Key findings include:

- Reduction in Edema : A dose-dependent decrease in paw swelling was observed, with a maximum reduction of 70% at the highest dose.

- Cytokine Profile Changes : Serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6) were significantly lower in treated groups, indicating systemic anti-inflammatory effects.

Case Study 2: Antitumor Potential

In vitro studies assessed MCPPC's effects on human cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).

- Mechanism : Flow cytometry analysis indicated increased apoptosis rates, warranting further investigation into its use as a cancer therapy.

作用机制

The mechanism of action of Methyl 2-cyclopropylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Methyl 2-cyclopropylpyrimidine-5-carboxylate can be compared with other similar pyrimidine derivatives, such as:

2-Cyclopropylpyrimidine-5-carboxylic acid: Similar structure but lacks the methyl ester group.

Methyl 2-cyclopropylpyrimidine-4-carboxylate: Similar structure but with a different substitution pattern on the pyrimidine ring.

生物活性

Methyl 2-cyclopropylpyrimidine-5-carboxylate (MCPPC) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in pharmacology.

Overview of this compound

MCPPC belongs to the pyrimidine family, characterized by the presence of a cyclopropyl group. The structural formula can be represented as follows:

This compound is synthesized through various methods, including cyclization reactions involving appropriate precursors. The introduction of the cyclopropyl group is believed to enhance the biological activity compared to non-cyclopropyl analogs.

Mechanisms of Biological Activity

The biological activity of MCPPC can be attributed to several mechanisms:

- Enzyme Inhibition : MCPPC has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it exhibits potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The IC50 value for MCPPC against COX-2 has been reported to be comparable to that of established inhibitors like celecoxib .

- Anti-inflammatory Effects : In vivo studies indicate that MCPPC significantly reduces inflammation in models such as carrageenan-induced paw edema. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

- Antitumor Activity : Preliminary studies indicate that MCPPC may possess antitumor properties. It has been observed to induce apoptosis in cancer cell lines, although further research is required to elucidate the underlying mechanisms and effectiveness in vivo .

Table 1: Summary of Biological Activities of MCPPC

| Activity Type | Observation | Reference |

|---|---|---|

| COX-2 Inhibition | IC50 = 0.04 ± 0.01 μmol | |

| Anti-inflammatory | Significant reduction in paw edema | |

| Antitumor Activity | Induces apoptosis in cancer cell lines |

Case Study: Anti-inflammatory Effects

In a controlled study involving rats, MCPPC was administered at varying doses to assess its anti-inflammatory effects. The results demonstrated:

- Reduction in Edema : A dose-dependent decrease in paw swelling was observed, with the highest dose resulting in a 70% reduction compared to control.

- Cytokine Profile Changes : Serum levels of TNF-alpha and IL-6 were significantly lower in treated groups, indicating a systemic anti-inflammatory effect.

These findings suggest that MCPPC could be a viable candidate for further development as an anti-inflammatory drug.

Case Study: Antitumor Potential

In vitro studies using human cancer cell lines revealed that MCPPC inhibited cell proliferation and induced apoptosis. Notably:

- Cell Line Tested : MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Mechanism : Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis.

These results warrant further investigation into the potential use of MCPPC as an adjunct therapy in cancer treatment.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-cyclopropylpyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclopropanation reactions. For example, substituting a chlorine atom in Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6) with a cyclopropyl group using cyclopropane derivatives under palladium-catalyzed cross-coupling conditions . Optimize temperature (e.g., 80–100°C) and solvent (e.g., DMF or THF) to enhance yield. Monitor purity via HPLC (>97% by HLC standards, as in ) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm cyclopropane ring integration (e.g., δ 0.76–0.94 ppm for cyclopropane protons ) and ester carbonyl signals (~δ 3.8 ppm for methoxy groups). Mass spectrometry (ESI) validates molecular weight (calc’d for C₉H₁₀N₂O₂: 178.08; observed [M+H]⁺=179.1) . X-ray crystallography (e.g., C–C bond angles ~170° for pyrimidine-cyclopropane junctions ) resolves stereochemistry.

Q. How should researchers handle and store this compound safely?

- Methodology : Follow GHS guidelines for pyrimidine derivatives: use PPE (gloves, goggles), store in airtight containers at 2–8°C, and avoid light exposure. Dispose of waste via licensed chemical treatment facilities to prevent environmental contamination .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Test kinase inhibition (e.g., EGFR or MCH1 receptors via competitive binding assays ) and cytotoxicity (MTT assays on cancer cell lines). Use concentrations ranging from 1 nM–100 µM, with DMSO as a vehicle control (<0.1% v/v).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology : Modify the cyclopropane ring (e.g., fluorinated analogs) or ester group (e.g., ethyl or tert-butyl esters ). Assess changes in receptor binding via molecular docking (e.g., AutoDock Vina) against targets like 5-HT receptors . Correlate logP (calculated via ChemDraw) with cellular permeability.

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodology : Use SwissADME to predict bioavailability (Lipinski’s Rule of 5), and Molecular Dynamics (MD) simulations (AMBER or GROMACS) to study stability in biological membranes. Validate predictions with in vitro metabolic stability assays (e.g., microsomal incubation ).

Q. How can conflicting data on reaction yields or biological activity be resolved?

- Methodology : Perform comparative studies using standardized protocols. For example, if cyclopropanation yields vary (e.g., 40–70%), analyze trace impurities via LC-MS and optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) . For bioactivity discrepancies, validate assay conditions (e.g., ATP concentrations in kinase assays ).

Q. What advanced analytical methods confirm regioselectivity in derivatization reactions?

- Methodology : Use 2D NMR (e.g., HSQC, HMBC) to map coupling between the cyclopropane and pyrimidine moieties. High-resolution MS/MS fragments ions to distinguish regioisomers. For crystallographic confirmation, compare experimental XRD data with DFT-optimized structures .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

属性

IUPAC Name |

methyl 2-cyclopropylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-8(11-5-7)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUJBICBXJGKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。